molecular formula C26H25N5O2S B11658718 (6Z)-6-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11658718
M. Wt: 471.6 g/mol
InChI Key: DUBKKVQJUXFYQV-PAMLCIOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of (6Z)-6-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole and thiadiazole rings, followed by their coupling through a methylene bridge. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts like palladium on carbon. .

Scientific Research Applications

(6Z)-6-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which (6Z)-6-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to similar compounds, (6Z)-6-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

(6Z)-6-[[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H25N5O2S/c1-4-23-29-31-24(27)21(25(32)28-26(31)34-23)14-18-15-30(22-8-6-5-7-20(18)22)11-12-33-19-10-9-16(2)17(3)13-19/h5-10,13-15,27H,4,11-12H2,1-3H3/b21-14-,27-24?

InChI Key

DUBKKVQJUXFYQV-PAMLCIOASA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC(=C(C=C5)C)C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC(=C(C=C5)C)C)C(=O)N=C2S1

Origin of Product

United States

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